Maxacalcitol-D6

LC-MS/MS Quantification Isotopic Purity Internal Standard

Maxacalcitol-D6 (C26H36D6O4, MW 424.65, CAS 2070009-38-8) is the hexa-deuterated isotopologue of Maxacalcitol, incorporating six deuterium atoms at the 26,27-dimethyl group for a +6 Da mass shift. As the authentic co-eluting stable isotope-labeled internal standard (SIL-IS), it corrects for matrix effects, ionization variability, and extraction losses in LC-MS/MS—outperforming structural analogs. Essential for bioanalytical method validation (FDA/EMA), clinical PK studies, BA/BE evaluations, and API release testing. Supplied at ≥98% purity for research and analytical use only.

Molecular Formula C26H42O4
Molecular Weight 424.6 g/mol
Cat. No. B1150049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxacalcitol-D6
Synonyms(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular FormulaC26H42O4
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
InChIInChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3
InChIKeyDTXXSJZBSTYZKE-OXMAATCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maxacalcitol-D6 for LC-MS/MS Bioanalysis: A Hexa-Deuterated Internal Standard for 22-Oxacalcitriol Quantification


Maxacalcitol-D6 (C26H36D6O4, MW 424.65) is the hexa-deuterated isotopologue of Maxacalcitol (22-Oxacalcitriol, OCT), a non-calcemic vitamin D3 analog and VDR ligand . Synthesized via convergent A-ring and CD-ring/side-chain coupling, it incorporates six deuterium atoms specifically at the 26,27-dimethyl group of the side chain . This isotopic labeling provides a nominal mass increase of +6 Da relative to the unlabeled analyte, establishing Maxacalcitol-D6 as a stable isotope-labeled (SIL) internal standard for quantitative LC-MS/MS analysis of 22-Oxacalcitriol in biological matrices . Vendor specifications confirm a purity of ≥98% (often reported as ≥96.8% or higher) for this solid compound, which is supplied strictly for research applications .

Why Maxacalcitol-D6 Cannot Be Substituted: The Critical Need for a Co-Eluting, Matrix-Matched Internal Standard


Accurate quantification of Maxacalcitol in complex biological matrices like serum or plasma via LC-MS/MS is critically dependent on the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization efficiency fluctuations, and sample loss during preparation [1]. Maxacalcitol-D6 fulfills this role as the authentic, co-eluting SIL-IS for its parent compound. While earlier LC-MS methods for Maxacalcitol relied on structural analogs like ED-94 (a side-chain shortened analog) as an internal standard, this approach introduces significant variability in extraction recovery and ionization response due to differences in physicochemical properties [2]. More recent class-wide evidence confirms that only a SIL-IS like Maxacalcitol-D6—with nearly identical extraction recovery, ionization response, and chromatographic behavior—can provide the required accuracy and precision for robust bioanalytical method validation in line with regulatory guidelines [3].

Quantitative Evidence for Selecting Maxacalcitol-D6 Over Alternative Internal Standards


Isotopic Purity: A 6-Da Mass Shift for Unambiguous Analyte Discrimination

Maxacalcitol-D6 provides a definitive +6 Da mass shift from the unlabeled analyte (Maxacalcitol, MW 418.6) due to its hexa-deuteration at the 26,27-dimethyl position . This mass difference is critical for ensuring the selected reaction monitoring (SRM) transitions for the internal standard do not overlap with the naturally occurring M+1 or M+2 isotopes of the analyte, thereby preventing crosstalk and ensuring accurate peak integration [1]. Non-deuterated structural analogs used as internal standards, such as ED-94 in historical methods, have different molecular weights and chemical properties, offering no such guarantee of co-elution or similar ionization efficiency [2]. The high isotopic purity, with vendors reporting specifications of ≥98% purity, ensures minimal interference from unlabeled species in the internal standard stock .

LC-MS/MS Quantification Isotopic Purity Internal Standard

Chromatographic Co-Elution: Near-Identical Retention Time with Unlabeled Analyte

As a deuterated isotopologue, Maxacalcitol-D6 is designed to exhibit near-identical chromatographic behavior to its unlabeled parent, Maxacalcitol, on reverse-phase LC columns. This co-elution property is essential for effectively compensating for matrix effects and ionization suppression, as both the analyte and the internal standard experience the same environment at the moment of ionization [1]. This is a crucial advantage over non-isotopic structural analogs used as internal standards, which invariably exhibit different retention times and thus experience different degrees of matrix effects, compromising quantification accuracy [1]. Class-level studies have shown that while some deuterated compounds can exhibit a slight isotopic retention time shift on certain stationary phases, this effect is generally minimal and far less significant than the differences observed with structural analogs [2].

Chromatography Method Validation Matrix Effect

Superior Extraction Recovery: Matching the Analyte's Behavior During Sample Preparation

The physicochemical properties of Maxacalcitol-D6 are, by design, virtually indistinguishable from those of Maxacalcitol. Consequently, it exhibits the same extraction recovery (>90% using a dual C18/NH2 SPE method) as demonstrated for the parent compound in validated bioanalytical methods [1]. This is a critical advantage for ensuring that the internal standard accurately tracks the analyte through all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). In contrast, an earlier method using the structural analog ED-94 as an internal standard for Maxacalcitol required a more complex, two-step SPE procedure to isolate the analyte, and even then, the analog's different extraction behavior could introduce bias [1]. The use of a true SIL-IS like Maxacalcitol-D6 allows for simplified sample preparation and more robust, reproducible recovery calculations.

Sample Preparation Extraction Recovery Solid-Phase Extraction

Defined Deuterium Placement for Robustness: Hexa-Deuteration at the 26,27-Dimethyl Group

Maxacalcitol-D6 is specifically hexa-deuterated at the 26,27-dimethyl group, a position strategically chosen to minimize the risk of hydrogen-deuterium (H/D) exchange during sample preparation and analysis . Deuterium labeling in chemically or metabolically labile positions (e.g., adjacent to carbonyls or in aromatic rings) can lead to back-exchange to hydrogen, compromising the integrity of the internal standard and leading to inaccurate quantification . In contrast, Maxacalcitol-D6's placement of deuterium on a stable alkyl chain ensures a robust and reliable internal standard that maintains its isotopic purity throughout the entire analytical workflow, a critical factor for method validation and long-term study reproducibility . This compares favorably to other less well-characterized or unverified deuterated analogs where the labeling site may be prone to exchange.

Deuterium Exchange Stable Isotope Labeling Method Robustness

High-Value Application Scenarios for Maxacalcitol-D6 in Pharmaceutical and Clinical Research


Regulated Bioanalysis of Maxacalcitol for Pharmacokinetic Studies

Maxacalcitol-D6 is the definitive internal standard for developing and validating sensitive, specific, and robust LC-MS/MS methods for the quantification of Maxacalcitol in human serum or plasma, as required for clinical pharmacokinetic (PK) studies [1]. Its use directly addresses the challenges of quantifying this potent vitamin D analog at low pg/mL concentrations, as highlighted in early method development efforts [1]. The co-eluting, isotopically identical internal standard is essential for meeting regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which demand rigorous correction for matrix effects and recovery [2].

Investigating the Cellular Pharmacology and Metabolism of 22-Oxacalcitriol

In fundamental pharmacology research, Maxacalcitol-D6 serves as a precise tracer and internal standard to study the cellular uptake, intracellular metabolism, and degradation pathways of Maxacalcitol in various cell models, including osteosarcoma, hepatoma, and keratinocyte cell lines [3]. Its identical behavior to the parent compound allows researchers to accurately determine metabolic profiles and calculate the half-lives of Maxacalcitol and its metabolites without interference, providing critical insights into its unique non-calcemic mechanism of action as a VDR ligand [3].

Quality Control and Batch Release Testing for Maxacalcitol Drug Substance

In a pharmaceutical manufacturing setting, Maxacalcitol-D6 is an invaluable reference standard for identity, purity, and assay testing of Maxacalcitol active pharmaceutical ingredient (API) batches. It can be used as an internal standard in validated LC-UV or LC-MS methods to accurately quantify the active compound in drug substance and drug product formulations. This ensures batch-to-batch consistency and compliance with stringent pharmacopoeial standards, which is critical for the release of clinical and commercial drug supplies .

Comparative Bioavailability and Bioequivalence (BA/BE) Studies

Maxacalcitol-D6 is the required analytical tool for conducting pivotal BA/BE studies that compare different formulations of Maxacalcitol (e.g., intravenous vs. oral, or generic vs. reference). Its use as an internal standard guarantees that any measured differences in drug concentration between formulations are due to true formulation differences and not analytical variability. This provides the high level of data integrity required for regulatory submissions seeking approval for new Maxacalcitol-based therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maxacalcitol-D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.